Cas no 1651220-48-2 (2-Isobutylphenylboronic acid)

2-Isobutylphenylboronic acid is a boronic acid derivative commonly utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in organic synthesis. Its isobutylphenyl moiety enhances steric and electronic properties, making it particularly useful in the preparation of complex biaryl structures. This compound exhibits good stability under standard conditions and demonstrates efficient reactivity with various aryl halides and pseudohalides. Its compatibility with diverse reaction conditions and functional groups makes it a valuable reagent in pharmaceutical and materials science research. Proper handling and storage under inert atmospheres are recommended to maintain its integrity and prevent degradation.
2-Isobutylphenylboronic acid structure
2-Isobutylphenylboronic acid structure
Product Name:2-Isobutylphenylboronic acid
CAS No:1651220-48-2
MF:C10H15BO2
MW:178.035903215408
CID:4935149
PubChem ID:59446404
Update Time:2025-08-02

2-Isobutylphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Isobutylphenylboronic acid
    • (2-isobutylphenyl)boronic acid
    • [2-(2-methylpropyl)phenyl]boronic acid
    • DB-203414
    • SCHEMBL3781143
    • 1651220-48-2
    • RKHGTDJJQAVFBK-UHFFFAOYSA-N
    • Inchi: 1S/C10H15BO2/c1-8(2)7-9-5-3-4-6-10(9)11(12)13/h3-6,8,12-13H,7H2,1-2H3
    • InChI Key: RKHGTDJJQAVFBK-UHFFFAOYSA-N
    • SMILES: OB(C1C=CC=CC=1CC(C)C)O

Computed Properties

  • Exact Mass: 178.1165099g/mol
  • Monoisotopic Mass: 178.1165099g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5

2-Isobutylphenylboronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I905053-25mg
2-ISOBUTYLPHENYLBORONIC ACID
1651220-48-2 95%
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¥3,276.00 2022-01-12
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Additional information on 2-Isobutylphenylboronic acid

Introduction to 2-Isobutylphenylboronic Acid (CAS No. 1651220-48-2)

2-Isobutylphenylboronic acid is a versatile and valuable compound in the field of organic synthesis, particularly in the construction of biaryls and other complex molecular architectures. With the CAS number 1651220-48-2, this compound has gained significant attention due to its unique properties and wide-ranging applications in drug discovery, materials science, and advanced chemical manufacturing. The structure of 2-isobutylphenylboronic acid consists of a phenyl ring substituted with an isobutyl group at the para position and a boronic acid functional group at the ortho position, making it an ideal substrate for various cross-coupling reactions.

The synthesis of 2-isobutylphenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, a palladium-catalyzed process that enables the formation of carbon-carbon bonds between boronic acids and aryl halides. This method has been optimized over the years, with recent advancements focusing on improving catalyst efficiency and reducing reaction times. The compound's stability under mild reaction conditions makes it suitable for large-scale production, which is critical for its industrial applications.

One of the most notable applications of 2-isobutylphenylboronic acid is in the pharmaceutical industry. Its ability to participate in cross-coupling reactions allows for the creation of diverse bioactive molecules with potential therapeutic benefits. For instance, researchers have utilized this compound to synthesize analogs of known drugs, such as kinase inhibitors and GPCR modulators, which are currently under investigation for their efficacy in treating various diseases, including cancer and neurodegenerative disorders.

In addition to its role in drug discovery, 2-isobutylphenylboronic acid has found applications in materials science. The compound's aromatic structure and functional groups make it a promising candidate for the development of advanced materials, such as organic semiconductors and optoelectronic devices. Recent studies have explored its use in creating self-assembled monolayers (SAMs) that exhibit enhanced electronic properties, paving the way for next-generation electronic devices.

The chemical properties of 2-isobutylphenylboronic acid are also worth noting. Its solubility in common organic solvents facilitates its use in various reaction conditions. Moreover, the boronic acid group imparts reactivity towards nucleophilic substitution reactions, making it a valuable building block in organic synthesis. The compound's stability under ambient conditions ensures its suitability for long-term storage and transportation.

From an environmental standpoint, 2-isobutylphenylboronic acid demonstrates low toxicity and minimal environmental impact when handled according to standard safety protocols. This makes it a preferable choice for industries that prioritize sustainability and eco-friendly practices.

In conclusion, 2-isobutylphenylboronic acid (CAS No. 1651220-48-2) stands out as a critical intermediate in modern organic synthesis. Its unique structure, reactivity, and versatility continue to drive innovation across multiple disciplines. As research progresses, new applications and improved synthetic methods are expected to emerge, further solidifying its importance in both academic and industrial settings.

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